molecular formula C7H8F2N2O2 B2828969 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 943107-51-5

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2828969
CAS RN: 943107-51-5
M. Wt: 190.15
InChI Key: BJHNVFLWZWOFRQ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (DFMPCA) is an organic compound with a wide range of applications in scientific research. This compound is a colorless solid that is soluble in water and has a melting point of approximately 150°C. DFMPCA has been used in a variety of studies, including those related to biochemical and physiological effects, and its synthesis method has been well-documented.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, while not directly mentioned, is structurally related to various pyrazole derivatives that have been synthesized and studied for their potential applications in scientific research. Research has shown that pyrazole derivatives can be synthesized through reactions involving their carboxylic acid forms, leading to various functionalized compounds. For instance, 1H-pyrazole-3-carboxylic acid was converted to carboxamides and carboxylates via reactions with binucleophiles, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Yıldırım, Kandemirli, & Akçamur, 2005). Similarly, studies on the synthesis of metal-organic frameworks (MOFs) have utilized pyrazole-dicarboxylic acids as linker molecules, highlighting their importance in the development of materials with potential applications in gas storage, separation, and catalysis (Jacobsen, Reinsch, & Stock, 2018).

Antifungal Activity

Some pyrazole derivatives exhibit biological activity, such as antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against phytopathogenic fungi, demonstrating moderate to excellent antifungal activities. This suggests the potential for similar structures, including this compound, to be explored for antifungal applications (Du et al., 2015).

Electroluminescence and Fluorescence

Pyrazole derivatives have also been explored for their electroluminescent and fluorescent properties. Highly efficient electrochemiluminescence (ECL) has been observed in transition metal complexes with pyrazolecarboxylic acid derivatives, indicating their potential use in the development of ECL-based sensors and devices (Feng et al., 2016). Furthermore, the synthesis of dyes containing pyrazolylpyrene chromophores has demonstrated bright fluorescence, suggesting applications in fluorescent probes and materials science (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).

properties

IUPAC Name

1-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-2-5(7(12)13)10-11(4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNVFLWZWOFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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